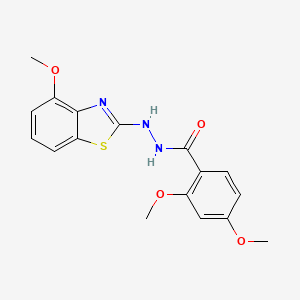

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Description

2,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-derived hydrazide compound characterized by three methoxy substituents: two on the benzohydrazide aromatic ring (positions 2 and 4) and one on the benzothiazole moiety (position 4). The compound is synthesized via condensation of 2,4-dimethoxybenzohydrazide with a substituted benzothiazole aldehyde under acidic conditions, typically using glacial acetic acid as a catalyst . Its crystalline nature and moderate solubility in polar solvents like ethanol make it suitable for pharmacological and materials science applications.

Properties

IUPAC Name |

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-10-7-8-11(13(9-10)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPOIEFTULPIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication . The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzothiazole-hydrazide derivatives. Key structural analogues and their comparative features are outlined below:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups in the target compound improve solubility and electronic polarizability compared to halogenated analogues (e.g., dichloro or fluoro derivatives) .

- Biological Activity: Indole- or benzimidazole-containing derivatives (e.g., HIBH) exhibit stronger antibacterial or anticorrosion properties, whereas sulfonohydrazides show promise in anticancer applications .

- Thermal Stability: Fluorinated derivatives (e.g., N-pentafluoropropanoyl amide) display higher thermal stability due to strong C-F bonds .

Physicochemical and Spectroscopic Properties

- Melting Point : The target compound’s melting point is expected to range between 186–189°C, similar to methoxy-substituted benzohydrazides (e.g., ). Chlorinated analogues exhibit higher m.p. (e.g., 172–174°C in ) due to stronger intermolecular forces .

- Solubility: Methoxy groups enhance solubility in ethanol and DMSO compared to sulfonohydrazides or halogenated derivatives .

- FTIR/NMR : The target compound’s IR spectrum would show νN-H at ~3150–3319 cm⁻¹ and νC=O at ~1663 cm⁻¹, consistent with benzohydrazides . ¹H NMR would display methoxy protons as singlets at δ ~3.8–4.0 ppm .

Biological Activity

2,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This compound features a unique structural combination of methoxy groups and a benzothiazole moiety, which significantly enhances its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of:

- Two methoxy groups at the 2 and 4 positions of the benzamide ring.

- A benzothiazole moiety linked to the phenyl group.

This structural uniqueness contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. Below are the key findings regarding its biological effects:

Antimicrobial Activity

One of the notable activities of this compound is its effectiveness against Mycobacterium tuberculosis . Studies have shown that it inhibits the growth and proliferation of this bacterium by binding to the active sites of target enzymes essential for bacterial survival. This interaction disrupts critical biochemical pathways within the bacteria, suggesting its potential as an anti-tubercular agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance:

- It has been shown to induce apoptosis and cell cycle arrest in A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations as low as 1 µM .

- The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways crucial for both microbial and cancer cell survival.

- Receptor Modulation : Its structural components allow it to effectively fit into enzyme active sites, which could lead to inhibition or modulation of enzymatic activity.

Case Studies

Several studies have highlighted the compound's potential:

- Antitubercular Activity : A study focused on evaluating various benzothiazole derivatives found that this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting further investigation for drug development .

- Cancer Cell Line Studies : In another investigation involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through various mechanisms, including modulation of IL-6 and TNF-alpha levels .

Comparative Analysis Table

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains dual methoxy substituents enhancing biological activity | Significant activity against M. tuberculosis and various cancer cell lines |

| Related Benzothiazole Derivative | Structure | Lacks additional methoxy groups | Moderate anticancer activity |

Q & A

Q. What are the key structural features and synthesis protocols for 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide?

The compound comprises a benzothiazole core linked to a substituted benzohydrazide moiety via a hydrazide bridge. Key structural features include three methoxy groups (at positions 2, 4 on the benzohydrazide and 4 on the benzothiazole), which enhance solubility and modulate electronic properties. Synthesis Method :

- Step 1: Condensation of 2-hydrazino-4-methoxy-1,3-benzothiazole with 2,4-dimethoxybenzoic acid derivatives using coupling agents like HOBt/EDC in DMF at 0–5°C .

- Step 2: Purification via column chromatography (n-hexane:ethyl acetate) yields the product (80–93%).

- Optimization: Reaction temperature control and solvent selection (ethanol/methanol) minimize by-products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Primary Techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

- NMR/FTIR : Validate hydrazide (-NH-NH-) and methoxy (-OCH₃) groups via ¹H/¹³C NMR (δ 3.8–4.0 ppm for OCH₃) and IR (N-H stretch at ~3200 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 373.3 [M+H]⁺) .

Q. What in vitro assays are recommended to evaluate its biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., MCF-7) with cisplatin as a positive control .

- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) inhibition (Ellman’s method) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology :

- Substituent Variation : Replace methoxy groups with halides (e.g., -F, -Cl) to enhance lipophilicity and target binding .

- Scaffold Hybridization : Fuse with pyridine or thiophene rings to improve pharmacokinetics .

- Computational Modeling : DFT calculations and molecular docking (AutoDock Vina) to predict binding affinities for enzymes like BChE .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Q. What mechanistic insights exist for its anticancer activity, and how can they be validated?

- Hypothesis : Apoptosis induction via Bcl-2/Bax modulation or topoisomerase II inhibition .

- Validation Tools :

- Flow cytometry (Annexin V/PI staining) for apoptosis .

- Western blotting for caspase-3/9 activation .

- Molecular dynamics simulations to study DNA intercalation .

Q. How to design a robust toxicity profile for this compound?

- In Vitro : HepG2 cytotoxicity (LDH assay) and Ames test for mutagenicity .

- In Vivo : Acute toxicity in murine models (OECD 423) with histopathological analysis .

- Ecotoxicology : Daphnia magna lethality assay .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetics : Assess bioavailability (oral vs. IP administration) and plasma protein binding (equilibrium dialysis) .

- Metabolite Profiling : LC-MS to identify active/inactive metabolites .

- Formulation Optimization : Nanoemulsions or liposomes to enhance solubility .

Q. What analytical methods validate purity and stability under storage conditions?

- Purity : HPLC-DAD (C18 column, λ=254 nm; >95% purity) .

- Stability : Forced degradation studies (40°C/75% RH for 6 months) with LC-MS tracking .

- Degradants : Identify hydrolysis products (e.g., benzoic acid derivatives) via NMR .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.